molecular formula C6H12O3 B100635 Methyl 2-hydroxy-3-methylbutanoate CAS No. 17417-00-4

Methyl 2-hydroxy-3-methylbutanoate

Cat. No. B100635
CAS RN: 17417-00-4
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-methylbutanoate is a compound that is closely related to various esters and hydroxy acids studied in the context of organic chemistry and biochemistry. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of optically pure methyl D-erythro-2,3-dihydroxybutanoate is achieved through a two-step procedure starting from D-erythronolactone, involving lactone ring opening and reductive debromination . Similarly, the synthesis of 3-(1-hydroxyethyl)-2-azetidinones from methyl (R)-3-hydroxybutanoate is based on the ester enolate-aldimine condensation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of methyl 2-hydroxy-3-methylbutanoate.

Molecular Structure Analysis

The molecular structure and vibrational analysis of related compounds have been carried out using computational methods. For example, a complete vibrational analysis on a compound with a similar structure was performed using Gaussian03W software, and the optimized molecular structure and vibrational frequencies were obtained theoretically . Such studies are crucial for understanding the molecular geometry, electronic properties, and reactive sites of methyl 2-hydroxy-3-methylbutanoate.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the regioselectivity in hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ has been analyzed, which is relevant to understanding the reactivity of methyl 2-hydroxy-3-methylbutanoate . Additionally, the ester enolate Claisen rearrangement of 2-butenyl 3-hydroxybutanoate provides insights into the rearrangement reactions that could be applicable to methyl 2-hydroxy-3-methylbutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For example, the thermal behavior of novel poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) has been analyzed, indicating that α-carbon methylation affects the thermal properties . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have also been examined, providing data on the reaction kinetics and products . These studies contribute to a better understanding of the physical and chemical properties that methyl 2-hydroxy-3-methylbutanoate may exhibit.

Scientific Research Applications

Chemical and Sensory Characteristics in Wines

  • Context: Ethyl 2-hydroxy-3-methylbutanoate, closely related to Methyl 2-hydroxy-3-methylbutanoate, was investigated for its chemical and sensory characteristics in wines.
  • Findings: The compound, identified as a potential marker of lactic acid bacteria esterase activity, showed a predominant presence of the R enantiomer in red and white wines. However, its concentrations were found to be considerably below the detection threshold, indicating no direct effect on the fruity aroma modulation of wines (Gammacurta et al., 2018).

Enantiomeric Separation and Quantitative Determination

  • Context: A method was developed for the quantitative determination of various hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages.
  • Findings: The developed method involved preconcentration, derivatization, and GC-MS analysis. This study provided the first specific analysis of these analytes in wine and other alcoholic beverages, highlighting their potential sensory effects (Gracia-Moreno et al., 2015).

Microbial Reduction Applications

  • Context: Research on the microbial reduction of ethyl 2-methyl-3-oxobutanoate to produce optically active 3-hydroxy-2-methylbutanoate was conducted.
  • Findings: The study identified specific bacterial strains capable of producing ethyl 3-hydroxy-2-methylbutanoate with high stereoselectivity and yield, demonstrating a potential application in biocatalysis (Miya et al., 1996).

Stereochemical Control in Microbial Reduction

  • Context: Investigating the control of stereoselectivity in the microbial reduction of ethyl 2-methyl-3-oxobutanoate.
  • Findings: The addition of specific additives during the microbial reduction process was found to control the stereoselectivity of the produced 3-hydroxy-2-methylbutanoate. This highlights its potential in producing optically active compounds (Kawai et al., 1995).

Oxidation and Decomposition Studies

  • Context: Studies on the oxidation and decomposition of 2-hydroxy-3-methylbutanoic acid were conducted to understand its chemical behavior.
  • Findings: The oxidation by chromium(VI) and pyrolysis kinetics of the compound were studied, providing insights into its chemical stability and reaction pathways (Signorella et al., 1992), (Dominguez et al., 1996).

Safety And Hazards

Methyl 2-hydroxy-3-methylbutanoate is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H319, which means it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339010
Record name Methyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-methylbutanoate

CAS RN

17417-00-4
Record name Methyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-3-methylbutanoate

Citations

For This Compound
68
Citations
AM El-Sayed, CR Unelius, A Twidle, V Mitchell… - Tetrahedron …, 2010 - Elsevier
… are identified as [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol (chrysanthemol) and [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl 2-hydroxy-3-methylbutanoate …
Number of citations: 41 www.sciencedirect.com
KC Wong, SW Wong, SS Siew… - Flavour and fragrance …, 1994 - Wiley Online Library
… also contained high levels of methyl 2-hydroxy-3-methylbutanoate, methyl 2-hydroxy-3-methylpentanoate and methyl 2-hydroxy-4-… Methyl 2-hydroxy-3-methylbutanoate …
Number of citations: 21 onlinelibrary.wiley.com
T Hirvi, E Honkanen - Journal of the Science of Food and …, 1983 - Wiley Online Library
… Esters Hexyl acetate cis-3-Hexenyl acetate trans-2-Hexenyl butyrate Methyl 2-hydroxy-3methylbutanoate Methyl 3-hydroxy-3methylbutanoate Ethyl-2-hydroxy-3methylbutanoate Ethyl 3-…
Number of citations: 74 onlinelibrary.wiley.com
F Ervik, JT Knudsen - Biological Journal of the Linnean Society, 2003 - academic.oup.com
Night-flowering water lilies (Nymphaeaceae) in South America are pollinated by Cyclocephala scarab beetles (Scarabaeidae: Cyclocephalini) in a specialized relationship involving …
Number of citations: 48 academic.oup.com
G Bergström, I Groth, O Pellmyr, PK Endress, LB Thien… - Phytochemistry, 1991 - Elsevier
Eupomatia species are pollinated exclusively by weevils of the genus Elleschodes (Col., Curculionidae), which may have their entire lifecycle linked to the host plant. Flowers produce …
Number of citations: 55 www.sciencedirect.com
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com
T Beuerle, C Theuring, N Klewer, S Schulz… - Insect biochemistry and …, 2007 - Elsevier
… Methyl 2-hydroxy-2-methylbutanoate and methyl 2-hydroxy-3-methylbutanoate: Racemic acids and the pure enantiomers were methylated with diazomethane. Identity and purity was …
Number of citations: 11 www.sciencedirect.com
P Debnath, SK Ahmad, RA Mahedi… - Food Science & …, 2022 - Wiley Online Library
… (E)-Hex-2-enal was the major component of Rambai fruit, which also contained high levels of methyl 2-hydroxy-3-methylbutanoate, methyl 2-hydroxy-3-methylpentanoate and methyl 2-…
Number of citations: 3 onlinelibrary.wiley.com
W Holscher, H Steinhart - Developments in food science, 1995 - Elsevier
One of the reasons for the worldwide growing coffee consumption is the pleasant flavor of the final coffee beverage. It is well known that the character impact compounds of coffee are …
Number of citations: 52 www.sciencedirect.com
Supriyadi, Suhardi, M Suzuki, K Yoshida… - Journal of Agricultural …, 2002 - ACS Publications
During the maturation of snake fruit (Salacca edulis Reinw) Pondoh, the contents of sucrose, glucose, fructose, and volatile compounds changed drastically. The glucose, fructose, and …
Number of citations: 64 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.